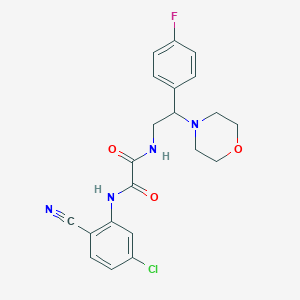

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

- N1-substituent: A 5-chloro-2-cyanophenyl group, introducing electron-withdrawing chlorine and cyano moieties.

- N2-substituent: A 2-(4-fluorophenyl)-2-morpholinoethyl group, combining fluorinated aromaticity with a morpholine ring, which may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O3/c22-16-4-1-15(12-24)18(11-16)26-21(29)20(28)25-13-19(27-7-9-30-10-8-27)14-2-5-17(23)6-3-14/h1-6,11,19H,7-10,13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMAKOUCDUZUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-cyanophenylamine with oxalyl chloride to form an intermediate oxalamide.

Substitution Reaction: The intermediate is then reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine under controlled conditions to yield the final product.

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained at low to moderate levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Table 1: Structural Comparison of Selected Oxalamides

Key Observations :

- Structural Uniqueness: The 2-cyanophenyl group is rare among cited analogs; cyano moieties may enhance binding affinity through dipole interactions or metabolic stability .

- Safety Profile: While S336 and related flavor compounds show low toxicity (NOEL: 100 mg/kg), the target’s chloro and morpholino groups may require toxicity profiling .

Physicochemical and Pharmacokinetic Properties

- Solubility: Morpholino groups (as in the target compound) improve aqueous solubility compared to purely aromatic analogs like GMC-2 .

- Metabolism: Fluorine and cyano substituents may slow oxidative metabolism, extending half-life, as seen in trifluoromethyl-containing analogs .

- Bioavailability: The target’s balance of lipophilic (chlorophenyl) and hydrophilic (morpholino) groups may enhance membrane permeability, similar to BNM-III-170 .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic compound with a complex molecular structure that includes chloro and cyano functional groups. This oxalamide derivative has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C21H20ClFN4O3

- Molecular Weight : 430.9 g/mol

- CAS Number : 942012-61-5

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and cyano groups enhances its binding affinity, potentially inhibiting enzymatic activities critical for various biological processes .

Biological Activity Overview

Research indicates that this compound exhibits significant pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds within the oxalamide class, including this particular derivative, may possess antimicrobial properties. This is attributed to their structural characteristics which facilitate interaction with microbial cell membranes .

- Anticancer Properties : There is ongoing exploration into the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines has been noted, although detailed studies are still required to substantiate these claims.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound indicates that the functional groups attached to the phenyl rings significantly influence its biological activity. For instance, halogen substitutions (such as chlorine and fluorine) are known to enhance lipophilicity, which can improve cellular permeability and biological efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this oxalamide derivative:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide | Methyl group instead of morpholino | Moderate antimicrobial activity |

| N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide | Cyclopropyl group | Enhanced binding affinity to certain enzymes |

Case Studies and Research Findings

- Antimicrobial Testing : In a study evaluating various chloroacetamides, derivatives similar to this compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that structural modifications could lead to varying degrees of antimicrobial potency .

- Cancer Cell Line Studies : Research involving the testing of oxalamide derivatives on cancer cell lines showed promising results regarding cell viability reduction. The specific mechanisms remain under investigation, but initial findings suggest that these compounds may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.